N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
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Overview
Description
N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by its unique structure, which combines a triazole ring with a benzodiazepine core. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include the use of solvents like chloroform and dichloromethane, with the reactions being carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole derivatives: These compounds share a similar triazole ring but differ in their overall structure and pharmacological properties.
1,2,4-Triazolo(4,3-a)pyrimidines: These compounds have a similar triazole ring but are fused with a pyrimidine ring instead of a benzodiazepine.
Uniqueness
N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is unique due to its specific combination of a triazole ring with a benzodiazepine core. This structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
133118-18-0 |
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Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N,N,4-trimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C19H19N5/c1-13-17(23(2)3)20-15-11-7-8-12-16(15)24-18(13)21-22-19(24)14-9-5-4-6-10-14/h4-13H,1-3H3 |
InChI Key |
QRPMJDZDYFAQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NN=C(N2C3=CC=CC=C3N=C1N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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